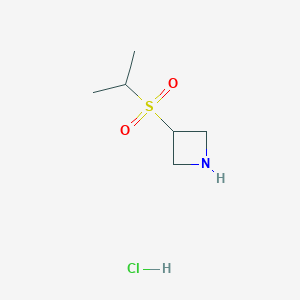

3-(Propane-2-sulfonyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-propan-2-ylsulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-5(2)10(8,9)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGPWJDIDVUINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Propane-2-sulfonyl)azetidine hydrochloride is a sulfonamide compound characterized by its unique azetidine ring structure combined with a propane-2-sulfonyl group. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on various research findings.

- Molecular Formula : C₆H₁₄ClNO₂S

- Molecular Weight : 199.69 g/mol

- CAS Number : 1864064-12-9

The compound exhibits high purity levels (typically around 97%) in commercial preparations, which is crucial for ensuring consistent biological testing results.

The biological activity of 3-(propane-2-sulfonyl)azetidine hydrochloride is attributed to its ability to interact with various biological targets. Although the exact mechanisms are still under investigation, several studies suggest potential pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing processes such as cell growth and differentiation.

- Receptor Interaction : It could also bind to various receptors, modulating signaling pathways that are critical in disease progression, particularly in inflammatory and autoimmune disorders .

Pharmacological Activity

Research indicates that 3-(propane-2-sulfonyl)azetidine hydrochloride exhibits significant pharmacological properties:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antibacterial properties, particularly against strains of Mycobacterium tuberculosis (Mtb). It has been noted for its low minimum inhibitory concentrations (MICs), suggesting potent activity against this pathogen .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-(Propane-2-sulfonyl)azetidine hydrochloride | <1 | Antitubercular |

| Isoniazid (control) | 0.1 | Antitubercular |

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory effects through inhibition of specific protein kinases involved in inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and other autoimmune diseases .

Case Studies and Experimental Findings

-

In Vitro Studies :

- In vitro assays demonstrated that 3-(propane-2-sulfonyl)azetidine hydrochloride effectively inhibited the growth of Mtb strains, outperforming several known antitubercular agents .

- Binding affinity studies revealed significant interactions with target enzymes, indicating its potential as a lead compound for drug development.

- In Vivo Studies :

Comparative Analysis

The uniqueness of 3-(propane-2-sulfonyl)azetidine hydrochloride lies in its structural features that differentiate it from other azetidine derivatives:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-(Sulfonyl)azetidine | Contains a sulfonyl group | Antimicrobial properties |

| Azetidine-2-carboxylic acid | Carboxylic acid substituent | Potential neuroprotective effects |

| Propanesulfonamide | Sulfonamide structure | Antimicrobial activity |

This comparison highlights the distinctive biological activities associated with the specific combination of the azetidine ring and the propane sulfonyl group found in this compound.

Scientific Research Applications

Medicinal Chemistry Applications

a. GPR119 Modulators

One of the primary applications of 3-(Propane-2-sulfonyl)azetidine hydrochloride lies in its role as a modulator of GPR119, a receptor implicated in glucose metabolism and insulin secretion. Research indicates that azetidine compounds can enhance the activity of GPR119, making them potential candidates for the treatment of metabolic disorders such as type 2 diabetes . The modulation of this receptor can lead to increased insulin secretion and improved glycemic control, which is crucial for managing diabetes.

b. Synthesis of Diverse Azetidine Scaffolds

The compound is also utilized in the synthesis of diverse azetidine-based scaffolds, which are valuable in drug discovery. These scaffolds can be modified to enhance their pharmacological properties, making them suitable for targeting various biological pathways. A study demonstrated that azetidine derivatives exhibit significant solubility and low protein binding, which are desirable characteristics for drug candidates .

Polymer Science Applications

a. Anionic Ring-Opening Polymerization (AROP)

3-(Propane-2-sulfonyl)azetidine hydrochloride has been explored in anionic ring-opening polymerization processes. Research shows that the sulfonyl substitution impacts the polymerization behavior, leading to different structural outcomes. For instance, the polymerization of N-(ethanesulfonyl)azetidine resulted in branched structures under high-temperature conditions, contrasting with the linear structures typically expected from such reactions . This finding opens avenues for developing new materials with tailored properties.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group Impact : Smaller sulfonyl substituents (e.g., methyl) increase water solubility, while bulkier groups (e.g., tert-butyl) reduce it. The isopropyl group in the target compound balances moderate polarity and solubility .

- Halogenation : Fluorinated analogs (e.g., 3-(fluoromethyl)azetidine HCl) exhibit improved metabolic stability, a common strategy in drug design .

- Ether vs. Sulfonyl : Isopropoxy-substituted azetidines (e.g., 3-isopropoxyazetidine) are more lipophilic, favoring membrane permeability but reducing aqueous solubility .

Preparation Methods

Azetidine Ring Formation

The azetidine core is typically synthesized via cyclization reactions involving substituted propane derivatives and amines. Two main approaches are documented:

Cyclization of Haloalkyl Amines :

Starting from α-substituted arylmethylamines and propane derivatives bearing leaving groups at the 1 and 3 positions (e.g., 1-bromo-3-chloropropane), cyclization under heating in organic solvents with a non-nucleophilic base and controlled water content leads to the formation of N-protected azetidine intermediates. This step is typically conducted at 85–150 °C for several hours with agitation to promote ring closure.Epichlorohydrin and Amines Cyclization :

Benzhydrylamine and epichlorohydrin react in the presence of bases like diisopropylethylamine and ethanol to form azetidine intermediates. Subsequent mesylation and displacement reactions yield azetidine derivatives with functional groups suitable for further modification.

Introduction of the Propane-2-sulfonyl Group

The propane-2-sulfonyl substituent is introduced via sulfonylation reactions, often using propane-2-sulfonyl chloride as the sulfonylating agent.

Sulfonylation of Azetidine Derivatives :

For example, 3-chloropropylamine hydrochloride can be reacted with propane-2-sulfonyl chloride in the presence of triethylamine in dichloromethane at low temperature (0 °C), followed by stirring at room temperature for extended periods (e.g., 18 hours). The reaction mixture is then worked up by aqueous washes and drying to isolate the sulfonamide intermediate.Purification and Crystallization :

The sulfonamide product is often purified by crystallization techniques involving solvents such as heptane and methyl tert-butyl ether (MTBE), with controlled cooling and seeding to obtain high-purity solids.

Formation of the Hydrochloride Salt

The final step involves converting the free base or sulfonamide intermediate into the hydrochloride salt to improve stability and solubility.

Acid Addition :

Treatment of the free base with hydrochloric acid or other mineral acids (e.g., hydrobromic acid, sulfuric acid) in protic solvents such as methanol leads to salt formation. This step may be coupled with hydrogenolysis or deprotection reactions when necessary.Hydrogenolysis and Salt Formation :

In some processes, protecting groups on the azetidine nitrogen are removed by catalytic hydrogenation (e.g., palladium on charcoal under hydrogen gas), simultaneously forming the hydrochloride salt in situ.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | α-substituted arylmethylamine + 1-bromo-3-chloropropane, non-nucleophilic base, 85–150 °C | N-protected azetidine intermediate |

| 2 | Sulfonylation | 3-chloropropylamine hydrochloride + propane-2-sulfonyl chloride, triethylamine, DCM, 0 °C to RT | Propane-2-sulfonyl azetidine intermediate |

| 3 | Purification | Crystallization from heptane/MTBE, controlled cooling | Pure sulfonamide intermediate |

| 4 | Salt Formation / Deprotection | Treatment with HCl in methanol, catalytic hydrogenation (Pd/C, H2) | 3-(Propane-2-sulfonyl)azetidine hydrochloride |

Kinetic and Mechanistic Insights

Ring Closure Efficiency :

The cyclization step efficiency depends on the leaving groups on the propane derivative and the reaction temperature. Water presence and agitation are critical to promote ring closure.Sulfonylation Specificity :

The sulfonylation reaction proceeds efficiently under mild conditions with triethylamine scavenging the released HCl, minimizing side reactions.Polymerization Considerations :

Studies on sulfonyl-substituted azetidines indicate that steric bulk of the sulfonyl group influences reaction kinetics and polymerization behavior, which may be relevant for scale-up or further derivatization.

Data Table: Kinetic Parameters for Related Sulfonyl Azetidine Polymerizations (For Context)

| Monomer | Temp (°C) | Apparent Rate Constant (kapp × 10⁻⁵ L·mol⁻¹·s⁻¹) | Propagation Rate Constant (kp × 10⁻⁴ mol⁻¹·s⁻¹) | Molecular Weight (Mn, kg/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|

| N-(Methanesulfonyl)azetidine (MsAzet) | 120 | 1.01 | 3.45 | 9.40 | 1.06 |

| MsAzet | 180 | 68.5 | 235 | 8.30 | 1.13 |

| N-(Ethanessulfonyl)azetidine (EsAzet) | 120 | 1.48 | 5.34 | 9.00 | 1.07 |

| EsAzet | 180 | 66.2 | 171 | 5.81 | 1.12 |

| N-(Propanesulfonyl)azetidine (iPsAzet) | 120 | 1.81 | 5.58 | 6.33 | 1.09 |

| iPsAzet | 180 | 46.4 | 143 | 4.10 | 1.13 |

Note: iPsAzet corresponds to N-(propanesulfonyl)azetidine, closely related to the propane-2-sulfonyl azetidine core in the target compound.

Summary of Key Research Findings

The preparation of 3-(Propane-2-sulfonyl)azetidine hydrochloride involves a multi-step synthesis starting from substituted amines and propane derivatives with leaving groups, enabling azetidine ring formation via intramolecular cyclization.

Sulfonylation with propane-2-sulfonyl chloride under mild base conditions efficiently introduces the sulfonyl group at the azetidine nitrogen or side chain.

The final hydrochloride salt is obtained by treatment with mineral acids, often coupled with hydrogenolysis to remove protecting groups, ensuring high purity and stability.

Kinetic studies on related sulfonyl azetidines reveal that steric effects of the sulfonyl substituent influence reaction rates and polymerization behavior, which can inform optimization for scale-up.

The synthetic procedures rely on well-established organic transformations, including nucleophilic substitution, sulfonylation, catalytic hydrogenation, and crystallization techniques.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(Propane-2-sulfonyl)azetidine hydrochloride with high purity?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction between propane-2-sulfonyl chloride and a protected azetidine precursor, followed by HCl-mediated deprotection. A practical approach includes:

- Step 1: Reacting 3-hydroxyazetidine with a tert-butoxycarbonyl (Boc) protecting group under basic conditions (e.g., NaHCO₃) to yield Boc-azetidine-3-ol.

- Step 2: Sulfonylation using propane-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base.

- Step 3: Deprotection with HCl/dioxane to yield the hydrochloride salt.

Purity (>95%) is achieved via recrystallization from ethanol/water or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Basic: How can researchers ensure structural characterization and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Confirm the azetidine ring (δ 3.5–4.5 ppm for N–CH₂ protons) and propane-2-sulfonyl group (δ 1.4–1.6 ppm for –CH(CH₃)₂).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm for purity analysis (>98%) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H]⁺ at m/z 212.1 (calculated for C₆H₁₃NO₂SCl) .

Advanced: What experimental models are suitable for studying the neuroprotective effects of this compound?

Methodological Answer:

- In vitro: SH-SY5Y neuroblastoma cells treated with MPP⁺ (1-methyl-4-phenylpyridinium) to induce Parkinson’s-like cytotoxicity. Measure cell viability (MTT assay), ROS levels (DCFH-DA probe), and mitochondrial membrane potential (JC-1 staining) .

- In vivo: Rodent models of cerebral ischemia-reperfusion injury. Administer 10 mg/kg intraperitoneally and assess neurological deficits (Bederson score) and infarct volume (TTC staining) .

Advanced: How does 3-(Propane-2-sulfonyl)azetidine hydrochloride modulate oxidative stress pathways?

Methodological Answer:

The compound attenuates oxidative stress by:

- Inhibiting ROS Production: Downregulates NADPH oxidase activity (measured via lucigenin chemiluminescence).

- Enhancing Antioxidant Defenses: Upregulates glutathione (GSH) levels and superoxide dismutase (SOD) activity in BV-2 microglial cells.

- Mitochondrial Protection: Restores ATP synthesis (luminescence-based assay) and reduces cytochrome c release (Western blot) .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

Discrepancies (e.g., anti-proliferative vs. cytoprotective effects) may arise due to:

- Cell-Specific Signaling: Perform phosphoproteomics to identify differential activation of pathways like PI3K/Akt or JNK.

- Dose Dependency: Conduct dose-response curves (0.1–100 µM) and calculate IC₅₀ values.

- Microenvironment Factors: Compare results under normoxia vs. hypoxia (e.g., using a hypoxia chamber at 1% O₂) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituted azetidine rings (e.g., 3-fluoroazetidine) or varying sulfonyl groups (e.g., cyclopropylsulfonyl).

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to assess binding to targets like NMDA receptors or voltage-gated ion channels.

- In vitro Screening: Test analogs in parallel assays (e.g., calcium influx for channel activity; FLIPR for receptor antagonism) .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions: Store at −20°C in airtight, light-resistant containers under nitrogen atmosphere to prevent hydrolysis of the sulfonyl group.

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products include propane-2-sulfonic acid (retention time: 2.8 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.